Dehydrosilybin

Description

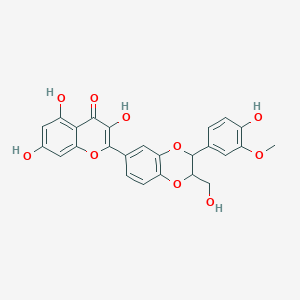

Structure

2D Structure

3D Structure

Properties

CAS No. |

25166-14-7 |

|---|---|

Molecular Formula |

C25H20O10 |

Molecular Weight |

480.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |

InChI |

InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m1/s1 |

InChI Key |

BVKQRAYKLBRNIK-HYBUGGRVSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

melting_point |

254-255°C |

physical_description |

Solid |

Synonyms |

2,3 Dehydrosilybin 2,3-dehydrosilybin Alepa forte Alepa-forte Ardeyhepan Cefasilymarin durasilymarin Hepa loges Hepa Merz Sil hepa-loges Hepa-Merz Sil HepaBesch Hepar Pasc Hepar-Pasc Heparsyx Heplant Lagosa legalon forte silibin silibinin Silibinin A Silibinin B silybin silybin A silybin B silybinin |

Origin of Product |

United States |

Foundational & Exploratory

Dehydrosilybin's Antioxidant Action: A Deep Dive into the Core Mechanisms

For Immediate Release

PRAGUE, Czech Republic – November 28, 2025 – Dehydrosilybin, a prominent flavonolignan derived from milk thistle, exhibits a multifaceted antioxidant mechanism, positioning it as a compound of significant interest for researchers, scientists, and drug development professionals. This technical guide elucidates the core antioxidant actions of this compound, detailing its direct radical scavenging capabilities and its indirect effects through the modulation of key cellular signaling pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Antioxidant Mechanisms of this compound

This compound employs a dual strategy to combat oxidative stress: direct neutralization of reactive oxygen species (ROS) and enhancement of the cell's endogenous antioxidant defenses. This is achieved through two primary mechanisms:

-

Direct Radical Scavenging: this compound possesses the ability to directly neutralize free radicals. This activity is largely attributed to the presence of specific hydroxyl groups on its chemical structure, particularly the 3-OH and 20-OH groups.[1] The primary mechanisms of radical scavenging are believed to be Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET).[2][3] In nonpolar environments, the HAT mechanism is predominant, while in polar solvents, the SPLET mechanism plays a more significant role.[2][3] The presence of a 2,3-double bond in this compound's structure significantly enhances its antioxidant capacity compared to its precursor, silybin.

-

Indirect Antioxidant Effect via Nrf2 Pathway Activation: this compound also exerts a potent indirect antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). This compound is predicted to bind to Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression. This results in an upregulation of crucial antioxidant and cytoprotective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Quantitative Antioxidant Activity of this compound

The antioxidant efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

| Assay | Compound | IC50 (µM) | Reference |

| DPPH Radical Scavenging | This compound | ~50 | |

| Superoxide Radical Scavenging | This compound | ~25 | |

| Inhibition of Lipid Peroxidation | This compound | ~15 | |

| Mitochondrial ROS Suppression | This compound | 0.15 |

Table 1: In Vitro Radical Scavenging and Antioxidant Activity of this compound.

| Cell Line | Treatment | Gene/Protein | Fold Increase | Reference |

| Hepa1c1c7 | 2,3-dehydrosilydianin (25 µM) | NQO1 mRNA | ~4 | |

| Hepa1c1c7 | 2,3-dehydrosilydianin (50 µM) | NQO1 mRNA | ~8 | |

| Hepa1c1c7 | 2,3-dehydrosilydianin (25 µM) | HO-1 mRNA | ~1.5 | |

| Hepa1c1c7 | 2,3-dehydrosilydianin (50 µM) | HO-1 mRNA | ~2 |

Table 2: Induction of Nrf2-Target Genes by a this compound Analog. (Note: Data for the closely related compound 2,3-dehydrosilydianin is presented as a proxy for this compound's activity).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.5 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 0.05 mL of various concentrations of the this compound stock solution (final concentrations ranging from 0.001 to 5 mM).

-

Add 0.1 mL of the DPPH solution to each well.

-

Incubate the plate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) from a dose-response curve.

-

Superoxide Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a triethanolamine-diethanolamine buffer (100 mM, pH 7.4).

-

Prepare a 7.5 mM solution of NADPH.

-

Prepare a solution of EDTA (100 mM) and MnCl2 (50 mM).

-

Prepare a 10 mM solution of mercaptoethanol.

-

Prepare stock solutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a suitable container, mix 0.2 mL of the buffer, 10 µL of the NADPH solution, and 10 µL of the EDTA/MnCl2 solution.

-

Add 5 µL of the this compound stock solution (final concentrations ranging from 1 µM to 5 mM).

-

Incubate the mixture for 10 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the mercaptoethanol solution.

-

Monitor the decrease in absorbance at 340 nm for 15 minutes.

-

-

Data Analysis:

-

Calculate the percentage of superoxide radical scavenging.

-

Determine the IC50 value from a dose-response curve.

-

Inhibition of Microsomal Lipid Peroxidation Assay

-

Preparation of Microsomes:

-

Prepare microsomes from rat liver homogenates and resuspend them in a 50 mM Tris-HCl buffer.

-

-

Assay Procedure:

-

Induce lipid peroxidation in the microsomal suspension.

-

Treat the microsomes with various concentrations of this compound.

-

After incubation, measure the extent of lipid peroxidation, typically by quantifying malondialdehyde (MDA) formation using the thiobarbituric acid reactive substances (TBARS) assay.

-

Measure the absorbance of the resulting colorimetric product at 535 nm.

-

-

Data Analysis:

-

Express the anti-lipoperoxidant activity as the concentration of this compound that inhibits the color reaction by 50% (IC50).

-

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using the DOT language for Graphviz.

Caption: this compound activates the Nrf2 signaling pathway.

Caption: Workflow for the DPPH radical scavenging assay.

References

Chemo-enzymatic Synthesis of Dehydrosilybin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrosilybin, the oxidized form of silybin, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its enhanced antioxidant and biological activities compared to its precursor. This technical guide provides a comprehensive overview of the chemo-enzymatic synthesis of this compound from silybin. It details various chemical oxidation methods and explores the potential of enzymatic approaches using laccases and peroxidases. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis and development of novel flavonolignan derivatives.

Introduction

Silybin is the major bioactive constituent of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum). It is a diastereomeric mixture of silybin A and silybin B. The oxidation of silybin at the C2 and C3 positions of its dihydrobenzofuranone ring yields 2,3-dehydrosilybin, a compound with a conjugated double bond that significantly enhances its antioxidant potential and modulates its biological activity. The synthesis of this compound can be achieved through both chemical and enzymatic routes, each with its own set of advantages and challenges. This guide will provide a detailed examination of these synthetic strategies.

Chemical Synthesis of this compound

The chemical synthesis of this compound from silybin typically involves oxidation reactions using various reagents. Several methods have been reported, with variations in solvents, temperature, and reaction times, leading to different yields.

Data Presentation: Chemical Synthesis Methods

| Method Reference | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Method 1 | Iodine, Potassium Acetate | Acetic Acid | Reflux | 4.5 | 90 |

| Method 2 | Potassium Acetate | DMF | 50 | 0.5 | 78 |

| Method 3 | - | Pyridine | 100 | - | 51 |

| Method 4 | 3% Hydrogen Peroxide, Sodium Bicarbonate | Water | Reflux | 10 | 13 |

| Method 5 | Iodine, Pyridine, Anhydrous Metal Chloride | Pyridine | 100 | 1 | Not specified |

Experimental Protocol: Chemical Synthesis (Method 1)

This protocol is based on the high-yield synthesis of this compound using iodine and potassium acetate in acetic acid.

Materials:

-

Silybin

-

Iodine (I₂)

-

Potassium Acetate (CH₃COOK)

-

Glacial Acetic Acid

-

Sodium dithionite (Na₂S₂O₄)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Acetone

Procedure:

-

Dissolve silybin in glacial acetic acid.

-

Add potassium acetate and iodine to the solution.

-

Reflux the reaction mixture for 4.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

To the residue, add a solution of sodium dithionite in water and stir to reduce any excess iodine.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/acetone) to afford the pure product.[1]

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound offers a green and selective alternative to chemical methods. Oxidoreductases such as laccases and peroxidases are the primary enzymes explored for this transformation. These enzymes catalyze the one-electron oxidation of the phenolic hydroxyl groups of silybin, leading to the formation of a phenoxyl radical which can then rearrange to the more stable this compound.

Laccase-Catalyzed Synthesis

Laccases (benzenediol:oxygen oxidoreductases; EC 1.10.3.2) are multi-copper containing enzymes that can oxidize a wide range of phenolic and non-phenolic compounds, using molecular oxygen as the final electron acceptor. Laccase from Trametes versicolor is commonly used for such biotransformations.

Data Presentation: Laccase-Catalyzed Synthesis Parameters

| Enzyme Source | Substrate (Silybin) Conc. | Enzyme Conc. | Buffer (pH) | Temperature (°C) | Time (h) | Yield (%) |

| Trametes versicolor | 1 mM | 10 U/mL | Acetate (pH 5.0) | 25-30 | 2-24 | Variable |

Note: Yields can be highly variable and are often optimized by adjusting reaction parameters. Dimerization is a common side reaction.

Experimental Protocol: Laccase-Catalyzed Synthesis

This generalized protocol is based on the use of laccase for the oxidation of phenolic compounds.

Materials:

-

Silybin

-

Laccase from Trametes versicolor

-

Acetate buffer (e.g., 0.1 M, pH 5.0)

-

Organic co-solvent (e.g., acetone, DMSO) to dissolve silybin

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

HPLC system for purification

Procedure:

-

Prepare a stock solution of silybin in a minimal amount of a water-miscible organic solvent like acetone or DMSO.

-

In a reaction vessel, add the acetate buffer.

-

Add the silybin stock solution to the buffer with stirring to achieve the desired final concentration.

-

Initiate the reaction by adding the laccase solution.

-

Incubate the reaction mixture at the optimal temperature (e.g., 25-30 °C) with gentle agitation and exposure to air (oxygen).

-

Monitor the reaction progress by HPLC.

-

Upon completion or reaching optimal conversion, stop the reaction by adding a denaturing solvent or by heat inactivation.

-

Extract the reaction mixture with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude this compound using preparative HPLC.[2][3]

Peroxidase-Catalyzed Synthesis

Peroxidases (donor:hydrogen peroxide oxidoreductases; EC 1.11.1.7), such as Horseradish Peroxidase (HRP), catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide (H₂O₂).

Data Presentation: Peroxidase-Catalyzed Synthesis Parameters

| Enzyme Source | Substrate (Silybin) Conc. | H₂O₂ Conc. | Enzyme Conc. | Buffer (pH) | Temperature (°C) | Time (h) | Yield (%) |

| Horseradish Peroxidase (HRP) | 1 mM | 1-5 mM | 5-20 U/mL | Phosphate (pH 6.0-7.0) | 25 | 1-4 | Variable |

Note: The concentration of H₂O₂ is a critical parameter and needs to be carefully controlled to avoid enzyme inactivation.

Experimental Protocol: Peroxidase-Catalyzed Synthesis

This generalized protocol is based on the HRP-catalyzed oxidation of flavonoids.

Materials:

-

Silybin

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)

-

Phosphate buffer (e.g., 0.1 M, pH 6.5)

-

Organic co-solvent (e.g., methanol, acetone)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

HPLC system for purification

Procedure:

-

Dissolve silybin in a minimal amount of an organic co-solvent and add it to the phosphate buffer in the reaction vessel.

-

Add the HRP solution to the reaction mixture.

-

Start the reaction by the slow, dropwise addition of a diluted H₂O₂ solution.

-

Maintain the reaction at a constant temperature (e.g., 25 °C) with stirring.

-

Monitor the formation of this compound by HPLC.

-

After the reaction is complete, quench any remaining H₂O₂ by adding a reducing agent like sodium bisulfite.

-

Extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by preparative HPLC to obtain pure this compound.[4][5]

Mandatory Visualizations

Logical Relationship of Chemo-enzymatic Synthesis

Caption: Overview of synthetic routes to this compound.

Experimental Workflow: Chemical Synthesis

Caption: Workflow for chemical synthesis of this compound.

Experimental Workflow: Enzymatic Synthesis (Laccase)

Caption: Workflow for enzymatic synthesis of this compound.

Conclusion

The chemo-enzymatic synthesis of this compound presents a versatile platform for producing this valuable bioactive compound. Chemical methods, particularly those employing iodine and potassium acetate, offer high yields and are well-established. Enzymatic methods, while currently less optimized for monomeric this compound production, provide a more sustainable and selective approach. Further research into optimizing enzymatic reaction conditions to favor the formation of this compound over dimeric byproducts is warranted. This guide provides the foundational knowledge and protocols to enable researchers to pursue the synthesis of this compound for further investigation and potential application.

References

- 1. A rapid and simple chromatographic separation of diastereomers of silibinin and their oxidation to produce 2,3-dehydrosilybin enantiomers in an optically pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Flavonolignans silybin, silychristin and 2,3-dehydrosilybin showed differential cytoprotective, antioxidant and anti-apoptotic effects on splenocytes from Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Isolating and Defining Dehydrosilybin: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation and characterization of Dehydrosilybin, a key flavonolignan derived from silymarin. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes complex biological and experimental processes.

Introduction to this compound

This compound (DHS), a derivative of silybin, is a significant bioactive component found in silymarin, the extract from milk thistle (Silybum marianum) seeds.[1][2][3] While less abundant than its parent compound silybin, DHS exhibits potent biological activities, including superior antioxidant and cytoprotective effects.[1][4] Its potential therapeutic applications have garnered increasing interest in the scientific community, necessitating robust and reproducible methods for its isolation and characterization. This guide details the methodologies to obtain and analyze pure this compound, facilitating further research into its pharmacological properties.

Isolation of this compound from Silymarin

The isolation of this compound from the complex mixture of flavonolignans in silymarin can be achieved through two primary approaches: direct extraction and purification from silymarin, or semi-synthesis via the oxidation of silybin.

Direct Isolation from Silymarin

Direct isolation involves the chromatographic separation of this compound from the silymarin extract. This method is challenging due to the low natural abundance of this compound.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the separation of silymarin components.

-

Sample Preparation: Dissolve commercial silymarin extract in methanol. The concentration may need to be optimized based on the specific extract's composition.

-

Chromatographic System: A preparative HPLC system equipped with a C18 reversed-phase column is recommended.

-

Mobile Phase: A gradient elution using a binary solvent system is typically employed.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Gradient Program: The gradient program should be optimized to achieve baseline separation of this compound from other flavonolignans. An example gradient could be a linear increase in Solvent B over a specified time.

-

Detection: UV detection at 288 nm is suitable for monitoring the elution of flavonolignans.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak, identified by comparison with a reference standard.

-

Purification: Pool the collected fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Semi-synthesis of this compound via Oxidation of Silybin

A more common and efficient method to obtain larger quantities of this compound is through the chemical oxidation of silybin, which is the major component of silymarin.

Experimental Protocol: Oxidation of Silybin to this compound

This protocol is based on established oxidation procedures.

-

Isolation of Silybin: First, isolate silybin from silymarin. This can be achieved by suspending silymarin in methanol. The less soluble silybin will precipitate and can be collected by filtration.

-

Oxidation Reaction:

-

Dissolve the purified silybin in a suitable solvent such as glacial acetic acid.

-

Add an oxidizing agent, for instance, iodine, in the presence of sodium acetate.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

-

Work-up and Purification:

-

Quench the reaction and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude this compound using column chromatography on silica gel or preparative HPLC to yield the pure compound.

-

Workflow for this compound Preparation

Caption: Workflow for the semi-synthesis of this compound.

Characterization of this compound

Once isolated, the identity and purity of this compound must be confirmed through various analytical techniques.

Chromatographic Analysis

Analytical HPLC is crucial for assessing the purity of the isolated this compound and for its quantification.

Experimental Protocol: Analytical HPLC

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient of aqueous formic acid or acetic acid and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at 288 nm.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Lux 3μ Cellulose-4 (for chiral separation) | |

| Chromolith RP-18e (for general analysis) | ||

| Mobile Phase A | 10% acetonitrile, 0.1% formic acid | |

| Mobile Phase B | 80% acetonitrile, 0.1% formic acid | |

| Gradient | 0 min 30% B, 0–12 min 30–50% B, 12–13 min 50–30% B | |

| Flow Rate | 0.5 mL/min | |

| Detection | 288 nm |

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques is employed for the structural elucidation of this compound.

Table 2: Spectroscopic and Spectrometric Data for this compound

| Technique | Key Findings | Reference |

| ¹H and ¹³C NMR | Provides detailed structural information, including the position of protons and carbons, confirming the flavonolignan backbone and the 2,3-dehydro feature. | |

| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound. | |

| UV-Visible Spectroscopy | Shows characteristic absorption maxima, which can be used for identification and quantification. | |

| Circular Dichroism (CD) | Used to determine the stereochemistry of the chiral centers in the molecule. |

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Ionization Source: Electrospray Ionization (ESI) in negative mode is often used.

-

Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or triple quadrupole analyzers provide high resolution and fragmentation data.

-

Data Analysis: The deprotonated molecular ion [M-H]⁻ is observed, and tandem MS (MS/MS) experiments are performed to obtain characteristic fragment ions for structural confirmation.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its biological effects.

Antioxidant and Cytoprotective Mechanisms

This compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense systems.

Signaling Pathway: Nrf2 Activation

Caption: this compound's role in the Nrf2 signaling pathway.

Anti-inflammatory Activity

This compound has been reported to modulate inflammatory responses by inhibiting key pro-inflammatory signaling pathways such as NF-κB and AP-1.

Signaling Pathway: NF-κB Inhibition

References

- 1. Dehydroflavonolignans from Silymarin Potentiate Transition Metal Toxicity In Vitro but Are Protective for Isolated Erythrocytes Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonolignans silybin, silychristin and 2,3-dehydrosilybin showed differential cytoprotective, antioxidant and anti-apoptotic effects on splenocytes from Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. extractionmagazine.com [extractionmagazine.com]

- 4. medchem.upol.cz [medchem.upol.cz]

An In-depth Technical Guide to the Chemical Properties of Dehydrosilybin A and Dehydrosilybin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosilybin A and this compound B are enantiomers of the flavonolignan 2,3-dehydrosilybin, which are oxidized derivatives of silybin A and silybin B, respectively.[1][2] Silybin, a major bioactive component of silymarin extracted from milk thistle (Silybum marianum), is a mixture of these two diastereomers.[1][2] The oxidation to 2,3-dehydrosilybin introduces a double bond in the C-ring, leading to a significant increase in antioxidant activity compared to the parent silybin compounds.[3] This enhanced biological activity has made this compound A and B subjects of increasing interest in medicinal chemistry and pharmacology. This guide provides a detailed comparison of their chemical properties, experimental protocols for their characterization, and visualization of relevant workflows and pathways.

Chemical Structure and Stereochemistry

This compound A and this compound B are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. This stereochemical difference arises from the chirality of the C10 and C11 positions in the 1,4-benzodioxane ring. While they share the same molecular formula (C₂₅H₂₀O₁₀) and molecular weight (480.42 g/mol ), their three-dimensional arrangement is distinct, which can lead to differences in their interactions with chiral environments, such as biological systems.

Chemical Structures of this compound A and B

Caption: Chemical structures of this compound A and this compound B.

Comparative Chemical Properties

While this compound A and B share many identical chemical properties due to being enantiomers, their interaction with polarized light and chiral environments differs. The following tables summarize their known and inferred chemical properties.

Table 1: General and Physicochemical Properties

| Property | This compound A | This compound B | Reference(s) |

| Molecular Formula | C₂₅H₂₀O₁₀ | C₂₅H₂₀O₁₀ | |

| Molecular Weight | 480.42 g/mol | 480.42 g/mol | |

| Appearance | Likely a solid, similar to other flavonolignans. | Likely a solid, similar to other flavonolignans. | |

| Optical Rotation [α]D | Expected to have a specific, positive or negative value. | Expected to have a specific value of equal magnitude and opposite sign to A. | |

| Melting Point | Not specifically reported. | Not specifically reported. | |

| pKa | Not experimentally determined. Estimated to be similar to silybin (pKa₁ ≈ 7.95 for 7-OH, pKa₂ ≈ 6.63 for 5-OH). | Not experimentally determined. Estimated to be similar to silybin (pKa₁ ≈ 7.95 for 7-OH, pKa₂ ≈ 6.63 for 5-OH). |

Table 2: Solubility Profile

| Solvent | This compound A | This compound B | Reference(s) |

| Water | Poorly soluble, similar to silybin. | Poorly soluble, similar to silybin. | |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Poorly soluble, similar to silybin. | Poorly soluble, similar to silybin. | |

| Polar Aprotic Solvents (e.g., DMSO, Acetone, THF) | Soluble, similar to silybin and other flavonolignans. | Soluble, similar to silybin and other flavonolignans. | |

| Non-polar Solvents (e.g., Chloroform, Petroleum Ether) | Insoluble, similar to silybin. | Insoluble, similar to silybin. |

Table 3: Spectroscopic Data

| Spectroscopic Method | This compound A | This compound B | Reference(s) |

| ¹H NMR | Spectra are indistinguishable from B in a non-chiral solvent. | Spectra are indistinguishable from A in a non-chiral solvent. | |

| ¹³C NMR | Spectra are indistinguishable from B in a non-chiral solvent. | Spectra are indistinguishable from A in a non-chiral solvent. | |

| Mass Spectrometry (MS) | Expected to show a parent ion [M-H]⁻ at m/z 479.0974. Fragmentation patterns are expected to be identical to B. | Expected to show a parent ion [M-H]⁻ at m/z 479.0974. Fragmentation patterns are expected to be identical to A. | |

| UV-Vis Spectroscopy | Expected to have identical absorbance maxima to B. | Expected to have identical absorbance maxima to A. |

Experimental Protocols

Synthesis of this compound A and B

This compound A and B are typically synthesized by the oxidation of their corresponding precursors, silybin A and silybin B.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound A and B.

Methodology:

-

Starting Materials: Optically pure silybin A and silybin B are required. These can be obtained by preparative HPLC separation of a silybin mixture.

-

Oxidation Reaction: Silybin A or silybin B is dissolved in glacial acetic acid. Iodine and sodium acetate are added to the solution. The reaction mixture is stirred at room temperature.

-

Work-up: The reaction is quenched, and the crude product is extracted.

-

Purification: The crude this compound A or B is purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity (e.g., >98%).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Methodology:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

Detection: UV detection at a wavelength of around 288 nm is suitable for these compounds.

Mass Spectrometry (MS) for Structural Confirmation

Methodology:

-

Ionization: Electrospray ionization (ESI) in negative mode is effective for these phenolic compounds.

-

Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem MS (MS/MS) helps in elucidating the fragmentation pattern for structural verification. The expected deprotonated molecular ion [M-H]⁻ is at m/z 479.0974.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Solvent: A deuterated polar aprotic solvent such as DMSO-d₆ is suitable for dissolving the samples.

-

Spectra: ¹H NMR and ¹³C NMR spectra are recorded. As this compound A and B are enantiomers, their NMR spectra in a non-chiral solvent will be identical. Chiral shift reagents would be required to distinguish them by NMR.

Determination of Optical Rotation

Methodology:

-

A solution of the purified enantiomer of a known concentration is prepared in a suitable solvent (e.g., acetone).

-

The optical rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

The specific rotation [α] is calculated based on the observed rotation, concentration, and path length.

Biological Implications and Signaling Pathways

While the chemical properties of this compound A and B in a non-chiral environment are identical, their biological activities can differ due to their stereospecific interactions with chiral biological macromolecules like enzymes and receptors.

Metabolism

Both this compound A and B are metabolized in human hepatocytes primarily through conjugation reactions, including glucuronidation and sulfation.

Metabolic Pathway of this compound Enantiomers

Caption: Simplified metabolic pathway of this compound A and B.

Studies have shown stereoselectivity in their metabolism. For instance, UDP-glucuronosyltransferases (UGTs) 1A1 and 1A7 show higher activity towards this compound A, while UGT1A9 is more active with this compound B. Sulfotransferase SULT1A3, however, shows high activity towards both enantiomers.

Conclusion

This compound A and this compound B are enantiomers with enhanced antioxidant properties compared to their silybin precursors. While their fundamental chemical properties such as molecular weight, solubility in achiral solvents, and spectroscopic data in achiral media are identical, they are expected to differ in their interaction with plane-polarized light (optical rotation) and their engagement with chiral biological systems. The stereoselective metabolism of these compounds highlights the importance of studying the pure enantiomers to understand their distinct pharmacological profiles. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and characterization of these promising natural product derivatives for further research and drug development.

References

- 1. Metabolism of 2,3-Dehydrosilybin A and 2,3-Dehydrosilybin B: A Study with Human Hepatocytes and Recombinant UDP-Glucuronosyltransferases and Sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Oxidation of Silybin to Dehydrosilybin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silybin, a major bioactive flavonolignan from milk thistle (Silybum marianum), is renowned for its hepatoprotective and antioxidant properties. Its structure, however, is susceptible to spontaneous oxidation, leading to the formation of 2,3-dehydrosilybin. This transformation is not merely a degradation process but results in a compound with potentially enhanced biological activities, including significantly greater antioxidant and anticancer effects.[1] This guide provides an in-depth technical overview of the spontaneous and induced oxidation of silybin to dehydrosilybin, focusing on the underlying chemistry, experimental protocols for its synthesis and analysis, and the comparative effects of both compounds on key cellular signaling pathways.

Chemical Transformation: From Silybin to this compound

The conversion of silybin to 2,3-dehydrosilybin involves the oxidation of the C-3 hydroxyl group to a ketone, which then enolizes.[2] This process can occur spontaneously, even with atmospheric oxygen, and can be accelerated by factors such as basic conditions, heat, and the presence of oxidizing agents. The resulting 2,3-double bond extends the conjugation of the chromanone system, which is believed to contribute to the enhanced biological activity of this compound.

Quantitative Data on Silybin Oxidation

The yield and rate of this compound formation are influenced by various factors. While comprehensive kinetic data on the spontaneous autoxidation of silybin is not extensively available in the literature, several methods for induced oxidation have been reported with varying efficiencies.

| Oxidation Method | Reagents/Conditions | Yield of this compound | Reference |

| Base-catalyzed disproportionation | Silybin, Sodium Bicarbonate (NaHCO3), Methanol, Reflux | 51% | [1] |

| γ-Irradiation | γ-irradiation (300 kGy) of silybin | 41.2% | [3] |

| Natural Occurrence in Silymarin Extract | - | Up to 3% | [1] |

Note: The yields for other reported methods, such as oxidation with iodine in glacial acetic acid and electrochemical oxidation, are not consistently quantified in the available literature. The rate of spontaneous oxidation is known to be influenced by pH and temperature, with higher pH and temperature generally favoring the reaction, though specific rate constants are not well-documented.

Experimental Protocols

Synthesis of 2,3-Dehydrosilybin via Base-Catalyzed Disproportionation

This protocol describes a method for the synthesis of 2,3-dehydrosilybin from silybin using sodium bicarbonate in methanol.

Materials:

-

Silybin

-

Sodium Bicarbonate (NaHCO3)

-

Methanol (MeOH)

-

Ethyl acetate

-

Acetone

-

Silica gel for chromatography

-

Chloroform (CHCl3)

-

Formic acid (HCOOH)

Procedure:

-

Dissolve silybin (2.5 g, 5.183 mmol) and NaHCO3 (1.74 g, 20.798 mmol) in methanol (100 ml).

-

Heat the mixture under reflux for 16 hours.

-

After cooling, filter the precipitate formed and wash it with water.

-

Dissolve the precipitate in a 1:1 mixture of ethyl acetate and acetone and evaporate the solvent to obtain the crude product.

-

Crystallize the solid residue from methanol to yield pure 2,3-dehydrosilybin (DHS). A yield of approximately 40% (1.0 g) can be expected from this step.

-

To recover more product, the mother liquor can be concentrated and purified by silica gel column chromatography using a mobile phase gradient of CHCl3/acetone/HCOOH (from 90:10:1 to 70:30:1). This can yield an additional portion of DHS (approximately 11%, 270 mg).

-

The total yield of DHS from this method is approximately 51%.

Analytical Quantification of Silybin and this compound by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of silybin and this compound.

Instrumentation and Columns:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

For general quantification: A reversed-phase C18 column (e.g., Kinetex C18, 250 × 4.6 mm, 5 µm).

-

For enantiomeric separation of this compound: A chiral column (e.g., Lux 3µ Cellulose-4, 2 x 50 mm, 3 µm).

Mobile Phases and Gradient for General Quantification:

-

Mobile Phase A: 10 mM Phosphate buffer (pH 5.0)

-

Mobile Phase B: Acetonitrile (ACN)

-

Flow Rate: 1.0 mL/min

-

Gradient:

-

0-10 min: 29% B to 41% B

-

10-20 min: Hold at 29% B

-

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

Column Temperature: 40 °C

Sample Preparation:

-

For plasma samples, deproteinize 120 µL of plasma with 400 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 5 minutes and centrifuge at 15,000 x g for 5 minutes.

-

Transfer 400 µL of the supernatant to a new tube and dry under a gentle stream of nitrogen.

-

Reconstitute the residue in 40 µL of the mobile phase and inject into the HPLC system.

Signaling Pathway Visualizations

The biological activities of silybin and this compound are, in part, mediated through their modulation of key signaling pathways involved in cellular stress response and inflammation.

Nrf2 Signaling Pathway

Both silybin and this compound can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of antioxidant defense. They are thought to disrupt the interaction between Nrf2 and its inhibitor Keap1, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Caption: Silybin and this compound activate the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway

Silybin has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.

Caption: Silybin inhibits the pro-inflammatory NF-κB signaling pathway.

Conclusion

The spontaneous oxidation of silybin to this compound represents a significant chemical transformation that alters its biological activity profile. Understanding the conditions that promote this conversion is crucial for both the stable formulation of silybin-based products and the potential development of this compound as a therapeutic agent in its own right. The provided experimental protocols offer a starting point for the synthesis and analysis of these compounds, while the signaling pathway diagrams illustrate their molecular mechanisms of action. Further research is warranted to fully elucidate the kinetics of spontaneous silybin oxidation and to explore the full therapeutic potential of this compound.

References

Quantum Chemical Insights into the Redox Properties of Dehydrosilybin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the redox properties of Dehydrosilybin, a key flavonolignan derived from milk thistle, through the lens of quantum chemical calculations. By elucidating its antioxidant mechanisms at a molecular level, we aim to provide a comprehensive resource for researchers in drug discovery and development. This document summarizes key quantitative data, details experimental protocols for assessing redox behavior, and visualizes the underlying chemical processes.

Core Redox Mechanisms and Energetics

This compound's potent antioxidant activity is primarily attributed to its ability to scavenge free radicals. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the thermodynamics of these reactions. The primary mechanisms involved are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer (SET).

The efficacy of these mechanisms is largely governed by the Bond Dissociation Enthalpy (BDE) of the hydroxyl groups and the Ionization Potential (IP) of the molecule. Lower BDE values indicate a greater ease of donating a hydrogen atom to a radical, a key step in the HAT mechanism. A lower IP suggests a higher propensity to donate an electron, which is central to the SET and SPLET pathways.

Key Findings from Quantum Chemical Calculations

Joint experimental and theoretical studies have established the critical role of the 3-OH and 20-OH groups in the antioxidant activity of this compound.[1][2][3][4] The presence of a 2,3-double bond in this compound, in conjunction with the catechol moiety in the E-ring, significantly enhances its radical scavenging capabilities compared to its parent compound, silybin.[5]

The antioxidant action of this compound is solvent-dependent. In nonpolar environments, the HAT mechanism is predominant. However, in polar solvents, the SPLET mechanism, involving the most acidic hydroxyl groups (7-OH and 3-OH), becomes more significant.

Quantitative Data Summary

The following tables summarize the calculated thermodynamic parameters for this compound and related compounds, providing a basis for comparing their antioxidant potential.

Table 1: Calculated Bond Dissociation Enthalpies (BDEs) for this compound (in kcal/mol)

| Hydroxyl Group Position | BDE (kcal/mol) |

| 3-OH | 79.4 |

| 5-OH | 91.1 |

| 7-OH | 86.4 |

| 20-OH | 77.5 |

Data sourced from theoretical calculations at the PCM-(U)B3P86/6-311+G(d,p) level in a polarizable continuum model (water).

Table 2: Calculated Ionization Potentials (IPs) for this compound and Related Compounds (in kcal/mol)

| Compound | Ionization Potential (kcal/mol) |

| This compound | 134.8 |

| Silybin | 148.5 |

| Quercetin | 129.5 |

| Taxifolin | 145.2 |

Data sourced from theoretical calculations at the PCM-(U)B3P86/6-311+G(d,p) level in a polarizable continuum model (water).

Experimental Protocols

The theoretical calculations are complemented by experimental techniques that measure the redox properties of these compounds. The most common methods are Cyclic Voltammetry and the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to determine the oxidation potentials of a compound.

Methodology:

-

Electrode Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire).

-

Electrolyte Solution: The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., Britton-Robinson buffer).

-

Voltage Sweep: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.

-

Data Analysis: The oxidation potential is determined from the resulting voltammogram. A lower oxidation potential indicates a greater ease of oxidation and, consequently, a higher antioxidant capacity.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.

Methodology:

-

Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound is also dissolved in the same solvent at various concentrations.

-

Reaction Mixture: A defined volume of the DPPH solution is mixed with the test compound solution.

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the test solution to that of a control (containing only the solvent and DPPH). The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is often determined.

Visualizing Antioxidant Mechanisms

The following diagrams illustrate the key antioxidant mechanisms of this compound.

Conclusion

The integration of quantum chemical calculations with experimental data provides a robust framework for understanding the redox properties of this compound. The lower BDEs of the 3-OH and 20-OH groups, coupled with a favorable ionization potential, underscore its superior antioxidant and radical scavenging activities. This detailed molecular understanding is invaluable for the rational design and development of new therapeutic agents that leverage the protective effects of this potent natural compound.

References

Dehydrosilybin: A Technical Guide to its Discovery and Natural Occurrence in Silybum marianum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dehydrosilybin, a significant flavonolignan found in the medicinal plant Silybum marianum (milk thistle). It details the discovery of this compound as a natural constituent of the silymarin complex, its quantitative occurrence in various parts of the plant, and the factors influencing its concentration. This document also outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, it elucidates the key signaling pathways modulated by this compound, providing a basis for understanding its therapeutic potential. All quantitative data are summarized in structured tables, and complex biological and experimental processes are visualized using Graphviz diagrams.

Discovery and Confirmation as a Natural Constituent

For many years, this compound was considered a semi-synthetic derivative of silybin, the major component of silymarin. However, a pivotal study in 2020 conclusively confirmed 2,3-dehydrosilybin and its related compound, 2,3-dehydrosilychristin, as natural components of silymarin. This discovery was made possible through advanced analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, which allowed for the successful isolation and characterization of these compounds from silymarin extracts.[1]

This compound is formed through the oxidation of silybin.[2][3] The biosynthesis of silybin itself is an oxidative process involving the coupling of taxifolin (a flavonoid) and coniferyl alcohol (a phenylpropanoid), catalyzed by peroxidase enzymes.[2] This suggests that the presence of this compound in Silybum marianum is a result of natural oxidative processes occurring within the plant.

Natural Occurrence in Silybum marianum

This compound is a minor but significant component of the silymarin complex, which is primarily extracted from the seeds of Silybum marianum. While silybin constitutes the majority of silymarin (around 40-60%), this compound is present in smaller quantities, typically less than 5%.[4] The concentration of this compound, along with other flavonolignans, can vary significantly depending on several factors.

Distribution in Plant Organs

The highest concentration of silymarin, and consequently this compound, is found in the seeds (achenes) of the milk thistle plant. However, other parts of the plant, such as the flowers, leaves, and stems, also contain these compounds, albeit in lower concentrations. Research indicates that the total flavonoid content is highest in the seeds and inflorescences.

Table 1: Relative Distribution of Flavonolignans in Different Organs of Silybum marianum

| Plant Organ | Relative Flavonolignan Content | Key Findings |

| Seeds | Highest | The primary source for silymarin extraction. Contains the full spectrum of flavonolignans. |

| Flowers | Moderate to High | Contains a significant amount of total flavonoids. |

| Leaves | Low to Moderate | Flavonoid content is present but lower than in seeds and flowers. |

| Stems | Low | Contains measurable amounts of some silymarin components. |

Influence of Genotype, Environment, and Cultivation Practices

The chemical composition of silymarin, including the relative abundance of this compound, is not uniform across all Silybum marianum plants. This variability is attributed to genetic differences (chemotypes), geographical location, and cultivation conditions.

-

Genotype: Different chemotypes of Silybum marianum have been identified, each with a distinct profile of flavonolignans. For instance, some genotypes are characterized by high levels of silybin, while others may have a higher proportion of other components like silydianin or silychristin.

-

Geographical Location: Studies have shown significant variations in the silymarin content and composition of milk thistle populations from different geographical regions.

-

Cultivation Conditions: Agricultural practices can influence the phytochemical profile of Silybum marianum. Factors such as sowing time, plant density, and harvest time have been shown to affect the overall yield and concentration of silymarin and its constituents. Higher temperatures during the growing season may enhance the accumulation of silybin, the precursor to this compound.

Table 2: Factors Influencing this compound Content in Silybum marianum

| Factor | Influence on this compound Content | References |

| Genotype/Chemotype | Significant variation in the relative proportions of all flavonolignans. | |

| Geographical Origin | Leads to differences in the overall silymarin concentration and profile. | |

| Cultivation Practices | Sowing date, plant density, and harvest time can alter the content of silymarin components. | |

| Harvest Time | The maturity of the seeds at harvest impacts the concentration of flavonolignans. |

Experimental Protocols

The accurate study of this compound requires robust and validated experimental methods for its extraction, separation, and quantification.

Extraction of this compound from Silybum marianum

Several methods can be employed to extract silymarin, containing this compound, from the plant material, primarily the seeds.

-

Conventional Soxhlet Extraction: This traditional method involves a two-step process. First, the seeds are defatted using a non-polar solvent like n-hexane. Subsequently, the defatted material is extracted with a polar solvent such as methanol to obtain the silymarin complex.

-

Pressurized Liquid Extraction (PLE): A more modern and efficient technique that utilizes elevated temperature and pressure to extract the compounds. PLE can often be performed in a single step without prior defatting and in a significantly shorter time compared to Soxhlet extraction.

-

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the plant cell walls, enhancing the extraction efficiency.

-

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.

Workflow for this compound Extraction and Analysis

Caption: General workflow for the extraction and analysis of this compound.

Analytical Separation and Quantification

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques for the separation and quantification of this compound and other flavonolignans in silymarin extracts.

Table 3: HPLC and LC-MS Methods for this compound Analysis

| Method | Column | Mobile Phase | Detection | Key Features | Reference |

| HPLC-DAD | C18 | Gradient of acetonitrile and/or methanol with acidified water | Diode Array Detector (DAD) | Good separation of major flavonolignans. | |

| LC-MS | Chromolith RP-18e | Gradient of acetonitrile and acidified water | Mass Spectrometry (MS) | High sensitivity and specificity for quantification. | |

| Chiral HPLC | Lux 3μ Cellulose-4 | Gradient of acetonitrile and acidified water | DAD | Separation of 2,3-dehydrosilybin enantiomers (A and B). |

Detailed HPLC Protocol for Flavonolignan Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and/or methanol with water containing a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

-

Detection: UV detection at a wavelength of 288 nm is commonly used for the quantification of flavonolignans.

Structural Characterization

The definitive identification of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. 1H and 13C NMR are standard techniques used for this purpose.

Signaling Pathways Modulated by this compound

This compound has demonstrated a range of biological activities in preclinical studies, including antioxidant, anti-inflammatory, and anti-cancer effects. These activities are attributed to its ability to modulate various cellular signaling pathways.

Antioxidant and Cytoprotective Pathways

This compound exhibits potent antioxidant and cytoprotective properties, often superior to its precursor, silybin. Its antioxidant effects are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Antioxidant Response Pathway

Caption: this compound's role in the Nrf2-mediated antioxidant response.

Anti-Cancer Signaling Pathways

This compound has shown promise as an anti-cancer agent by targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Cancer-Related Signaling by this compound

Caption: this compound inhibits multiple signaling pathways in cancer cells.

Conclusion

The conclusive identification of this compound as a natural constituent of Silybum marianum has opened new avenues for research into its pharmacological properties and therapeutic potential. Its significant antioxidant and anti-cancer activities, mediated through the modulation of key signaling pathways, make it a promising candidate for further drug development. This technical guide provides a foundational understanding of this compound, from its discovery and natural occurrence to the experimental methodologies required for its study, serving as a valuable resource for scientists and researchers in the field of natural product chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

- 3. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An investigation on flavonolignans in different organs of Silybium marianum L. in Gorgan region [ijmapr.areeo.ac.ir]

Physicochemical Properties of Dehydrosilybin Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosilybin, a prominent oxidized derivative of silybin, is a flavonolignan found in the silymarin extract from milk thistle (Silybum marianum). It exists as a pair of enantiomers, (+)-dehydrosilybin (this compound A) and (-)-dehydrosilybin (this compound B), which are formed by the oxidation of silybin A and silybin B, respectively.[1][2] The presence of a 2,3-double bond in their structure significantly enhances their antioxidant capacity compared to their parent compounds.[3] Emerging research has highlighted the diverse biological activities of this compound enantiomers, including anticancer, anti-inflammatory, and neuroprotective effects, making them promising candidates for further investigation and drug development.[4][5] Understanding the distinct physicochemical properties of each enantiomer is crucial for elucidating their mechanisms of action, optimizing their formulation, and assessing their therapeutic potential. This guide provides a comprehensive overview of the available data on the physicochemical properties, separation, and characterization of this compound enantiomers, along with insights into their biological signaling pathways.

Physicochemical Properties

While specific quantitative data for the individual enantiomers of this compound are limited in publicly available literature, their properties can be inferred from studies on the racemic mixture and their precursor, silybin. This compound is noted to be more lipophilic and less water-soluble than silybin.

Solubility

The solubility of the precursor, silybin, provides a strong indication of the solubility profile of its more lipophilic derivative, this compound. Silybin exhibits poor solubility in aqueous solutions and polar protic solvents like methanol, but it is soluble in more polar aprotic solvents.

| Solvent | Solubility of Silybin | Reference |

| Water | < 0.04 mg/mL | |

| Methanol | ~0.05-1.5 mg/mL | |

| Ethanol | ~0.1 mg/mL | |

| Tetrahydrofuran (THF) | > 100 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | |

| Dimethylformamide (DMF) | ~20 mg/mL |

It is anticipated that the solubility of this compound enantiomers in water, methanol, and ethanol would be lower than that of silybin, while solubility in THF, DMSO, and DMF would be comparable or slightly higher.

Stability

The stability of this compound enantiomers is a critical factor for their handling, storage, and biological activity. Studies on the metabolism of individual this compound enantiomers in human hepatocytes indicate that they are relatively stable, with the primary metabolic pathways being glucuronidation and sulfation. After a one-hour incubation with human hepatocytes, approximately 85% of this compound A and 83% of this compound B remained unmetabolized. This suggests a reasonable degree of stability in a biological matrix.

General stability of flavonoids is known to be influenced by pH and temperature. For instance, the stability of a related flavonoid, astilbin, was found to be pH and temperature-dependent, with degradation following first-order kinetics. It is plausible that this compound enantiomers exhibit similar dependencies, with greater stability at acidic pH and lower temperatures.

Lipophilicity

Experimental Protocols

Preparation of Optically Pure this compound Enantiomers

The preparation of optically pure (+)-dehydrosilybin A and (-)-dehydrosilybin B involves a two-step process: the separation of the silybin diastereomers followed by their oxidation.

Step 1: Preparative Separation of Silybin A and Silybin B by RP-HPLC

-

Sample Preparation: Dissolve commercial silibinin (a mixture of silybin A and B) in tetrahydrofuran (THF) to a concentration of >100 mg/mL.

-

Chromatographic System:

-

Column: A preparative reverse-phase C18 column.

-

Mobile Phase: A suitable gradient of methanol and water.

-

Detection: UV detector at an appropriate wavelength (e.g., 288 nm).

-

-

Procedure: Inject the dissolved silibinin onto the preparative HPLC system. Collect the fractions corresponding to silybin A and silybin B.

-

Post-processing: Evaporate the collected fractions to dryness to obtain the purified diastereomers.

Step 2: Oxidation of Silybin A and B to this compound A and B

-

Reaction Setup: Dissolve the purified silybin A or silybin B in glacial acetic acid containing sodium acetate.

-

Oxidation: Add a solution of iodine in glacial acetic acid to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.

-

Work-up: Upon completion, quench the reaction and perform an appropriate work-up, which may include extraction and washing steps.

-

Purification: Purify the resulting this compound A or B by column chromatography or recrystallization to yield the optically pure enantiomers with a purity of >98%.

Chiral HPLC Separation of this compound Enantiomers

Analytical separation of this compound A and B is essential for their characterization and quantification.

Method using a Lux 3μ Cellulose-4 chiral column:

-

Chromatographic System:

-

Column: Lux 3μ Cellulose-4 chiral column.

-

Mobile Phase: A suitable gradient of acetonitrile and water with a formic acid modifier.

-

Flow Rate: As per column specifications.

-

Temperature: Controlled column temperature (e.g., 25 °C).

-

Detection: UV detector.

-

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol).

-

Procedure: Inject the sample onto the chiral HPLC system and record the chromatogram. The two enantiomers will be resolved into distinct peaks.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the this compound enantiomers. The spectra of the two enantiomers are identical in an achiral solvent.

Circular Dichroism (CD) Spectroscopy:

-

CD spectroscopy is a key technique to distinguish between the enantiomers, as they will exhibit mirror-image CD spectra.

Optical Rotation ([α]D):

-

The specific rotation is measured to determine the optical activity of each enantiomer. One will be dextrorotatory (+) and the other levorotatory (-).

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compounds.

X-ray Crystallography:

-

While single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules, no specific reports on the crystal structures of individual this compound enantiomers were found in the searched literature. The absolute configurations of their precursors, silybin A and B, have been established.

Signaling Pathways and Biological Activity

This compound enantiomers have been shown to modulate several key signaling pathways, contributing to their biological effects.

PI3K/Akt and ERK Signaling Pathways

The antiangiogenic effects of 2,3-dehydrosilybin have been linked to the modulation of the PI3K/Akt and ERK signaling pathways. These pathways are crucial for cell proliferation, survival, and migration. Inhibition of these pathways by this compound can lead to a reduction in the formation of new blood vessels, a process vital for tumor growth.

Caption: this compound inhibits angiogenesis by targeting the PI3K/Akt and ERK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Many flavonoids are known to inhibit this pathway. While direct studies on individual this compound enantiomers are limited, it is plausible that they exert their anti-inflammatory and anticancer effects through the inhibition of NF-κB activation. This would involve preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

Caption: this compound may inhibit the NF-κB pathway, reducing inflammation and promoting apoptosis.

DAF-16 Signaling Pathway

In the context of aging and stress resistance, studies in Caenorhabditis elegans have shown that the pro-longevity effects of a mixture of this compound A/B are dependent on the DAF-16 (FOXO) transcription factor. DAF-16 is a key downstream effector of the insulin/IGF-1 signaling pathway. Under conditions of stress or reduced insulin/IGF-1 signaling, DAF-16 translocates to the nucleus and activates the expression of genes involved in stress resistance, metabolism, and longevity.

Caption: this compound promotes longevity and stress resistance via the DAF-16 signaling pathway.

Conclusion

The enantiomers of 2,3-dehydrosilybin represent a promising class of natural compounds with significant therapeutic potential. While a complete physicochemical profile for each individual enantiomer is not yet fully established, the available data on their preparation, separation, and biological activities provide a strong foundation for future research. Further studies are warranted to quantify the solubility, stability, and lipophilicity of (+)-dehydrosilybin A and (-)-dehydrosilybin B to facilitate their development as drug candidates. Elucidating the specific interactions of each enantiomer with key signaling pathways will be crucial for understanding their distinct pharmacological profiles and for designing targeted therapeutic strategies. The methodologies and data presented in this guide offer a valuable resource for scientists and researchers dedicated to advancing the study of these potent natural compounds.

References

- 1. 2,3-Dehydrosilybin A/B as a pro-longevity and anti-aggregation compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. In vitro study of 2,3-dehydrosilybin and its galloyl esters as potential inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Theoretical Insights into the Radical Scavenging Mechanisms of Dehydrosilybin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosilybin, a derivative of silybin and a component of silymarin, the extract from milk thistle, has garnered significant attention for its potent antioxidant properties.[1][2] Its efficacy in neutralizing free radicals is attributed to its unique molecular structure, particularly the presence of multiple hydroxyl groups and a conjugated system.[3][4] This technical guide delves into the theoretical underpinnings of this compound's radical scavenging activity, providing a comprehensive overview of the key mechanisms, supporting quantitative data from computational studies, and detailed experimental and theoretical protocols. The insights presented herein are crucial for the rational design of novel antioxidant agents and for understanding the therapeutic potential of flavonolignans in mitigating oxidative stress-related pathologies.

The antioxidant action of this compound is primarily governed by its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics and kinetics of these processes.[5] These computational approaches allow for the calculation of key molecular descriptors that dictate the favored radical scavenging pathways.

Core Radical Scavenging Mechanisms

The free radical scavenging activity of this compound is understood to proceed via three primary mechanisms: Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SET-PT). The prevalence of each mechanism is highly dependent on the surrounding environment, particularly the polarity of the solvent.

Hydrogen Atom Transfer (HAT)

In nonpolar solvents, the HAT mechanism is generally favored. This pathway involves the direct transfer of a hydrogen atom from one of this compound's hydroxyl groups to a free radical. The thermodynamic feasibility of this process is evaluated by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond and a greater propensity for hydrogen donation. For this compound, the 3-OH and 20-OH groups have been identified as important H-donors.

Sequential Proton Loss Electron Transfer (SPLET)

In polar or aqueous environments, the SPLET mechanism often predominates. This two-step process begins with the deprotonation of a hydroxyl group, forming an anion. This is followed by the transfer of an electron from the anion to the free radical. The acidity of the hydroxyl group, quantified by its pKa value, and the Ionization Potential (IP) of the resulting anion are the key determinants of this pathway's efficiency. The 7-OH and 3-OH groups of this compound are considered the most acidic sites, making them prime candidates for initiating the SPLET mechanism.

Single Electron Transfer-Proton Transfer (SET-PT)

The SET-PT mechanism is another two-step process that is more likely to occur with radicals that have a high electron affinity. It involves the initial transfer of an electron from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton to the resulting species. The Ionization Potential (IP) of the antioxidant is the primary thermodynamic descriptor for the initial electron transfer step.

Below is a diagram illustrating the interplay of these three core radical scavenging mechanisms.

Caption: Interplay of HAT, SPLET, and SET-PT mechanisms.

Quantitative Data from Theoretical Studies

Theoretical calculations provide valuable quantitative data that underpin our understanding of this compound's antioxidant activity. The following tables summarize key thermodynamic parameters calculated using Density Functional Theory (DFT).

Table 1: Bond Dissociation Enthalpies (BDEs) for this compound Hydroxyl Groups

| OH Group Position | BDE (kcal/mol) in Gas Phase | BDE (kcal/mol) in Water |

| 3-OH | Data not available in search results | Data not available in search results |

| 5-OH | Data not available in search results | Data not available in search results |

| 7-OH | Data not available in search results | Data not available in search results |

| 20-OH | Data not available in search results | Data not available in search results |

| 19-OH | Data not available in search results | Data not available in search results |

Note: Specific BDE values for each hydroxyl group of this compound were not explicitly found in the provided search results. The search results do indicate the importance of the 3-OH and 20-OH groups as H donors.

Table 2: Ionization Potentials (IP) and Electron Affinities (EA) for this compound

| Parameter | Value (eV) in Gas Phase | Value (eV) in Water |

| Ionization Potential (IP) | Data not available in search results | Data not available in search results |

| Electron Affinity (EA) | Data not available in search results | Data not available in search results |

Note: Specific IP and EA values for this compound were not explicitly found in the provided search results. The search results do mention the calculation of ionization potentials.

Experimental and Theoretical Protocols

A combination of experimental assays and computational methods is employed to investigate the radical scavenging properties of this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

This is a common spectrophotometric assay used to evaluate the antioxidant activity of compounds.

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compound, this compound, is dissolved in methanol at various concentrations.

-

Reaction Mixture: A small volume of the this compound solution is mixed with a DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 10 minutes).

-

Measurement: The absorbance of the solution is measured at a characteristic wavelength for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Cyclic Voltammetry

This electrochemical technique is used to determine the oxidation potential of a compound, providing insights into its electron-donating ability.

-

Electrolyte Solution: A solution of the test compound is prepared in a suitable solvent containing a supporting electrolyte.

-

Electrochemical Cell: A three-electrode system is used, consisting of a working electrode, a reference electrode, and a counter electrode.

-

Voltage Sweep: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

Data Analysis: The half-wave anodic potentials (Ea/2) are determined from the voltammogram, which are related to the ease of oxidation of the compound.

Theoretical Protocols

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to predict the electronic structure and properties of molecules.

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Calculation of Thermodynamic Parameters:

-

BDE: The BDE of an O-H bond is calculated as the enthalpy difference between the products (the antioxidant radical and a hydrogen atom) and the parent molecule.

-

IP and EA: The ionization potential and electron affinity are calculated based on the energy differences between the neutral molecule and its corresponding cation and anion.